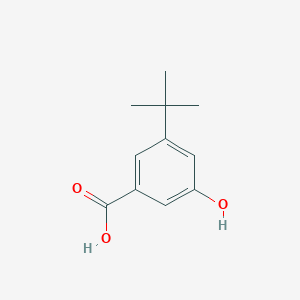

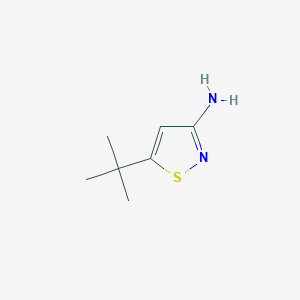

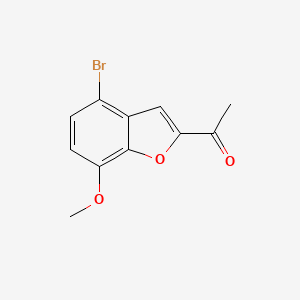

(3-Fluoro-4-nitrophenyl)hydrazine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Probes for Detection and Imaging

- A novel fluorescent probe, Naphsulf-O, was developed using a hydroxy group protected by O-4-nitrobenzenesulfonylation for sensitive detection and imaging of hydrazine in living cells. This probe exhibits excellent selectivity, high sensitivity with a detection limit of 0.716 ppb, and has been successfully applied to living cell imaging (Chen et al., 2017).

- Another study introduced a ratiometric fluorescent probe, DDPB, for N2H4 detection in biological and water samples. DDPB shows low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Synthesis and Antimicrobial Activities

- Microwave-assisted synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives, starting from 3-chloro-4-fluoro phenyl hydrazine, was explored for their potential antimicrobial, antifungal, and antitubercular activities. These compounds were confirmed by IR, 1H NMR, and mass spectral data (Dinnimath et al., 2011).

Electro-optic Properties

- The preparation and electro-optic properties of 1-formyl 2(4-nitrophenyl) hydrazine were detailed, including refractive indices, optical absorption coefficients, and electro-optic half-wave voltages. This study highlights the potential for using such compounds in optical non-linearity applications (Owen & White, 1977).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that (3-Fluoro-4-nitrophenyl)hydrazine may also interact with various biological targets.

Mode of Action

It’s known that the strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that this compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been used for bioconjugation and functionalization of polymer surfaces, which are essential requirements of many biochemical assays and chemical syntheses . This suggests that this compound might also influence various biochemical pathways.

Result of Action

tuberculosis H37Rv, suggesting that this compound might also have significant biological effects .

Análisis Bioquímico

Biochemical Properties

(3-Fluoro-4-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. For example, it may form covalent bonds with active site residues, altering the enzyme’s function.

Cellular Effects

The effects of this compound on cells can be profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By forming stable hydrazone derivatives with cellular aldehydes and ketones, it can disrupt normal cellular processes and lead to changes in cell function. This disruption can affect various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form stable hydrazone derivatives is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to organs and tissues. These threshold effects are important for determining safe and effective dosages for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to form stable hydrazone derivatives can influence the metabolism of aldehydes and ketones, leading to changes in cellular energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution can influence its activity and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

(3-fluoro-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBNDHPIXAFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619392 | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359714-68-4 | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359714-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)